3-Methyl-dibenzofuran-1,7-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H10O3 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-methyldibenzofuran-1,7-diol |
InChI |
InChI=1S/C13H10O3/c1-7-4-10(15)13-9-3-2-8(14)6-11(9)16-12(13)5-7/h2-6,14-15H,1H3 |
InChI Key |
LMJXHHYWVNLNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(C=C(C=C3)O)OC2=C1)O |
Origin of Product |
United States |
Isolation and Natural Occurrence of Dibenzofuran 1,7 Diol Analogs
Discovery and Characterization from Marine Organisms
The marine environment, particularly sponges and their associated microorganisms, has proven to be a rich source of novel dibenzofuran (B1670420) derivatives.
Fungal Metabolites from Marine Sponges (e.g., Ascomycete Super1F1-09)
Fungi associated with marine sponges are prolific producers of unique secondary metabolites. researchgate.netresearchgate.net An ascomycete fungus, designated Super1F1-09, isolated from the Fijian marine sponge Acanthella cavernosa, was found to produce several dibenzofurans. researchgate.netscispace.com Marine sponges are known to host a high diversity of fungi, which are believed to be the actual producers of many of the bioactive compounds isolated from the sponges themselves. researchgate.netmdpi.com Filamentous ascomycete fungi are commonly found in association with sponges and are recognized for their ability to synthesize a wide array of bioactive compounds. researchgate.netresearchgate.net
Specific Isolation of 3,9-Dimethyldibenzofuran-1,7-diol and Related Structures
From the extract of the ascomycete Super1F1-09, researchers isolated and identified three previously undescribed dibenzofurans. researchgate.netscispace.com These were characterized using NMR spectroscopy and mass spectrometry as:
3,9-dimethyldibenzofuran-1,7-diol
3-(hydroxymethyl)-9-methyldibenzofuran-1,7-diol
1,7-dihydroxy-9-methyldibenzofuran-3-carboxylic acid researchgate.netscispace.com
These compounds represent specific examples of the structural diversity of dibenzofurans originating from marine-derived fungi.
Occurrence in Terrestrial Plants and Lichens
Dibenzofuran-1,7-diol analogs are not limited to the marine environment and have also been identified in various terrestrial plants and lichens. researchgate.netnih.gov
Isolation from Lichen Species (e.g., Roccella hypomecha, Usnea ceratina)
Lichens, which are symbiotic organisms of fungi and algae, are well-known sources of a wide variety of secondary metabolites, including dibenzofurans. researchgate.netnih.gov For instance, the lichen Roccella hypomecha was found to contain the novel dibenzofuran 3-O-demethylschizopeltic acid. researchgate.netresearchgate.netgrafiati.com Another example is the lichen Usnea ceratina, from which a new dibenzofuran named usneaceratin A was isolated, along with the known dibenzofuran, isousnic acid. nih.govtandfonline.comresearchgate.net
Identification in Botanical Extracts (e.g., Pourthiaea lucida, Sorbus commixta)
Dibenzofuran derivatives have also been identified in higher plants. A new dibenzofuran, lucidafuran, was isolated from the stems of Pourthiaea lucida. nih.gov Similarly, the bark of Sorbus commixta yielded a new dibenzofuran derivative, 1,2,4-trimethoxydibenzofuran-3,9-diol. researchgate.netacgpubs.orgacgpubs.org While some species of the genus Sorbus contain both biphenyls and dibenzofurans, Sorbus commixta is noted for its dibenzofuran content. nih.govijbbku.com
Microbial Origin and Biosynthetic Context
The biosynthesis of dibenzofurans often involves the coupling of phenolic units. researchgate.net In some plants, these compounds are considered phytoalexins, which are substances produced by plants as a defense against pathogens. nih.govbohrium.com The formation of the dibenzofuran carbon skeleton is a key step, and in some cases, is catalyzed by enzymes like biphenyl (B1667301) synthase. bohrium.com While the biosynthesis of some related compounds like biphenyls has been partially elucidated, the formation of dibenzofurans remains an area of ongoing research. nih.gov The degradation of dibenzofurans by various bacteria has also been studied, often involving an initial oxidation step. cdnsciencepub.comthieme-connect.dethieme-connect.de
Data Tables
Table 1: Isolated Dibenzofuran-1,7-diol Analogs and their Natural Sources
| Compound Name | Natural Source | Organism Type |
| 3,9-Dimethyldibenzofuran-1,7-diol | Ascomycete Super1F1-09 (from Acanthella cavernosa) | Marine Fungus |
| 3-(Hydroxymethyl)-9-methyldibenzofuran-1,7-diol | Ascomycete Super1F1-09 (from Acanthella cavernosa) | Marine Fungus |
| 1,7-Dihydroxy-9-methyldibenzofuran-3-carboxylic acid | Ascomycete Super1F1-09 (from Acanthella cavernosa) | Marine Fungus |
| 3-O-Demethylschizopeltic acid | Roccella hypomecha | Lichen |
| Usneaceratin A | Usnea ceratina | Lichen |
| Lucidafran | Pourthiaea lucida | Plant |
| 1,2,4-Trimethoxydibenzofuran-3,9-diol | Sorbus commixta | Plant |
Fungal Strains as Producers of Dibenzofuran Derivatives (e.g., Aspergillus versicolor, Xylaria cf. Longipes)
Fungi are prolific producers of a vast range of secondary metabolites, including a significant number of dibenzofuran derivatives. rsc.orgcolab.ws These compounds are often biosynthesized through the polyketide pathway. researchgate.net Two notable fungal genera, Aspergillus and Xylaria, have been identified as sources of various dibenzofuran analogs.
Aspergillus versicolor , a fungus found in diverse environments, including deep-sea sediments, has been shown to produce a variety of polyketides. nih.gov Chemical investigations of this species have led to the isolation of several dibenzofuran derivatives. nih.govresearchgate.netdntb.gov.ua For instance, a study on a deep-sea-derived strain of A. versicolor resulted in the identification of 3,7-dihydroxy-1,9-dimethyldibenzofuran (B13945795). nih.gov This discovery underscores the potential of marine-derived fungi as a source of novel natural products.
The genus Xylaria , commonly known as "dead man's fingers," comprises wood-decaying fungi that are also recognized for their ability to produce bioactive secondary metabolites. nih.gov A study on Xylaria cf. longipes cultivated in different media demonstrated the production of various polyketides, including a new dibenzofuran derivative. researchgate.netnih.gov This research highlights that the nutritional environment can significantly influence the metabolic output of the fungus, potentially leading to the production of different compounds. researchgate.netnih.gov
The table below summarizes some of the dibenzofuran derivatives isolated from these fungal species.
| Fungal Strain | Compound Name | Source of Isolation | Reference |
| Aspergillus versicolor SH0105 | 3,7-dihydroxy-1,9-dimethyldibenzofuran | Deep-sea sediment | nih.gov |
| Xylaria cf. longipes SWUF08-81 | Undescribed dibenzofuran | Wood-decay fungus | researchgate.netnih.gov |
These findings illustrate the importance of fungal biodiversity in the discovery of new natural compounds. The exploration of different fungal strains and the manipulation of their growth conditions remain promising strategies for identifying novel dibenzofuran derivatives with potential scientific applications.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.
The structural elucidation of dibenzofuran (B1670420) derivatives is heavily reliant on one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.nettandfonline.com 1H NMR provides information about the chemical environment and connectivity of protons, while 13C NMR offers insights into the carbon skeleton. researchgate.netresearchgate.net For complex structures, 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. researchgate.netmdpi.com These experiments reveal correlations between neighboring protons (COSY), direct carbon-proton attachments (HSQC), and long-range carbon-proton couplings (HMBC), which are crucial for assembling the molecular puzzle. rhhz.net For instance, the structures of various dibenzofuran derivatives have been successfully determined by analyzing these comprehensive NMR datasets. tandfonline.comresearchgate.net
The chemical shifts observed in the NMR spectra of dibenzofuran-1,7-diols are indicative of the electronic environment of each nucleus. In the 1H NMR spectrum, aromatic protons of the dibenzofuran core typically resonate in the downfield region, with their specific shifts influenced by the position and nature of substituents. nih.gov For example, hydroxyl groups (-OH) introduce characteristic shifts and can participate in hydrogen bonding, which further affects the resonance of nearby protons. The methyl group protons at the 3-position would appear as a distinct singlet in the upfield region of the aromatic signals.
In the 13C NMR spectrum, the carbons of the dibenzofuran skeleton exhibit a range of chemical shifts. clockss.orguniv-lemans.fr The carbons bearing the hydroxyl groups (C-1 and C-7) are expected to be significantly deshielded and appear at lower field. The chemical shift of the methyl carbon at C-3 would be found in the typical aliphatic region. Quantum chemical calculations of 13C NMR chemical shifts are also employed to aid in the structural confirmation of dibenzofuran derivatives.
Table 1: Predicted 1H and 13C NMR Chemical Shift Ranges for 3-Methyl-dibenzofuran-1,7-diol
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| H-2 | Aromatic region | - |
| H-4 | Aromatic region | - |
| H-6 | Aromatic region | - |
| H-8 | Aromatic region | - |
| H-9 | Aromatic region | - |
| 1-OH | Variable (hydroxyl) | - |
| 7-OH | Variable (hydroxyl) | - |
| 3-CH3 | Aliphatic region (singlet) | - |
| C-1 | Aromatic (oxygenated) | Aromatic (oxygenated) |
| C-2 | Aromatic | Aromatic |
| C-3 | Aromatic (substituted) | Aromatic (substituted) |
| C-4 | Aromatic | Aromatic |
| C-4a | Aromatic (bridgehead) | Aromatic (bridgehead) |
| C-5a | Aromatic (bridgehead) | Aromatic (bridgehead) |
| C-6 | Aromatic | Aromatic |
| C-7 | Aromatic (oxygenated) | Aromatic (oxygenated) |
| C-8 | Aromatic | Aromatic |
| C-9 | Aromatic | Aromatic |
| C-9a | Aromatic (bridgehead) | Aromatic (bridgehead) |
| C-9b | Aromatic (bridgehead) | Aromatic (bridgehead) |
| 3-CH3 | - | Aliphatic |
Note: The exact chemical shifts would need to be determined experimentally.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. researchgate.netresearchgate.net This technique can distinguish between compounds with the same nominal mass but different chemical formulas. spectroscopyonline.com For this compound, HRMS would confirm the molecular formula C13H10O3. The analysis of fragmentation patterns in the mass spectrum can also provide valuable structural information, helping to identify the dibenzofuran core and the presence of methyl and hydroxyl substituents. This method is routinely used in the analysis of environmental samples for compounds like polychlorinated dibenzofurans. nih.govepa.gov The use of HRMS is a standard procedure in the characterization of newly isolated or synthesized dibenzofuran derivatives. chromatographyonline.comchromatographyonline.com
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C13H10O3 |
| Calculated Monoisotopic Mass | 214.06299 Da |
| Expected [M+H]+ | 215.07027 Da |
| Expected [M-H]- | 213.05572 Da |
Note: Experimental values would be compared to these calculated values for confirmation.
Chiroptical Spectroscopy
Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules, which are non-superimposable on their mirror images.
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net This technique is particularly useful for assigning the absolute configuration of natural products and other chiral compounds. nih.gov The experimental ECD spectrum is compared with the theoretically calculated spectrum for a specific enantiomer. nih.govrsc.org A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. mdpi.com This approach has been successfully applied to determine the absolute configuration of various complex natural products, including those with a dibenzofuran core. researchgate.netnih.govresearchgate.net For this compound, if it were found to be chiral (which is not the case for the parent structure but could be for derivatives), ECD would be the method of choice to determine its absolute stereochemistry. dntb.gov.uaresearchgate.net
X-ray Crystallography of Dibenzofuran-based Analogs
X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For complex organic molecules such as dibenzofuran derivatives, this method provides precise information on bond lengths, bond angles, and torsion angles, which are essential for understanding their chemical reactivity, physical properties, and biological interactions. nih.gov The study of dibenzofuran-based analogs through X-ray diffraction has offered significant insights into their molecular architecture and has been instrumental in structure-activity relationship (SAR) studies. nih.govresearchgate.net
Research in this area has often focused on derivatives designed for specific applications, such as potent enzyme inhibitors. For instance, X-ray diffraction studies have been successfully conducted on co-crystals of human protein kinase CK2 complexed with dibenzofuranone inhibitors. researchgate.net These studies not only confirmed the molecular structure of the inhibitors but also elucidated their binding orientation within the active site of the enzyme. The collection of high-resolution diffraction data was crucial for refining the complex structures and understanding the key interactions, such as hydrogen bonds and halogen bonds, that contribute to the inhibitor's potency. researchgate.net
In one such study, isomorphous monoclinic crystals of several hsCK2α/inhibitor complexes were grown and their structures were determined and refined to a high quality. The crystallographic data provided a detailed view of the inhibitor's conformation and its interaction with the protein. researchgate.net
Table 1: Example of X-ray Diffraction Data Collection and Refinement Statistics for a Dibenzofuranone Analog Complexed with hsCK2α
| Parameter | Value |
|---|---|
| Space group | P21 |
| Unit cell dimensions | |
| a (Å) | 52.1 |
| b (Å) | 117.8 |
| c (Å) | 57.3 |
| β (°) | 90.8 |
| Resolution (Å) | 2.0 |
| Rmerge | 0.078 |
| I / σI | 16.2 (2.0) |
| Completeness (%) | 99.9 (99.8) |
| Redundancy | 4.4 (4.1) |
The planarity of the dibenzofuran scaffold can be a determining factor in the docking preferences of interacting molecules. rsc.org For example, studies on complexes of dibenzofuran with solvents like water and alcohols have shown that the structural rigidity of dibenzofuran plays a crucial role in the interplay of non-covalent interactions. rsc.org
The conformation of substituents on the dibenzofuran ring system is of particular interest. X-ray analysis of 4,6-diformylbenzofuranbis(2,6-diisopropylanil) provided definitive structural details. researchgate.net The analysis showed that the molecule possesses a C2 axis of symmetry passing through the oxygen atom of the furan (B31954) ring and the midpoint of the C4a-C4b bond. The two benzene (B151609) rings of the dibenzofuran moiety are coplanar, and the dihedral angles between the dibenzofuran plane and the two phenylimine planes are significant, indicating a twisted conformation for the imine substituents. researchgate.net
Table 2: Selected Bond Lengths and Angles for 4,6-diformylbenzofuranbis(2,6-diisopropylanil)
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| Bond Lengths | |
| C(1)-O(1) | 1.403(3) |
| C(9)-O(1) | 1.403(3) |
| C(6)-N(1) | 1.272(3) |
| C(10)-N(2) | 1.275(3) |
| Bond Angles | |
| C(1)-O(1)-C(9) | 105.0(2) |
| N(1)-C(6)-C(4) | 122.9(2) |
| N(2)-C(10)-C(5) | 122.8(2) |
The conformation of dibenzofuran analogs has also been shown to be critical for their biological activity. In a series of conformationally constrained dibenzofuran analogs of a cannabinoid receptor partial agonist, it was found that planar conformations were less favored by the receptors. nih.gov This suggests that a certain degree of three-dimensionality or specific conformational arrangement is necessary for optimal receptor binding.
The substitution pattern on the dibenzofuran ring system can also influence the molecular packing and thermal stability in the solid state. Studies on dibenzofuran-terminated hole-transporter molecules have shown that the substitution position affects the molecular structure, leading to variations in glass transition temperatures (Tg). rsc.orgrsc.org For instance, less twisted molecular structures can result in stronger intermolecular packing and higher thermal stability. rsc.org
Biological Activities and Mechanistic Investigations of 3 Methyl Dibenzofuran 1,7 Diol and Analogs Excluding Clinical Human Data
Antimicrobial Properties
Dibenzofuran (B1670420) derivatives have been recognized for their potential as antimicrobial agents, showing activity against a range of pathogens. biointerfaceresearch.com Research into this class of compounds is partly driven by the urgent need for new antibiotics to combat the rise of resistant bacterial strains. nih.govresearchgate.net
In vitro studies have demonstrated that dibenzofuran analogs possess inhibitory activity against both Gram-positive and Gram-negative bacteria. A study involving dibenzofurans isolated from a marine sponge-derived ascomycete found that the analog 3,9-dimethyldibenzofuran-1,7-diol exhibited moderate antibacterial effects. Specifically, it was active against Mycobacterium marinum and the common pathogenic bacterium Staphylococcus aureus. researchgate.net In contrast, other analogs from the same source, such as 3-(hydroxymethyl)-9-methyldibenzofuran-1,7-diol and 1,7-dihydroxy-9-methyldibenzofuran-3-carboxylic acid, were found to be inactive, highlighting the chemical specificity required for antimicrobial action. researchgate.net
Further research into a broader series of biphenyl (B1667301) and dibenzofuran derivatives has aimed to develop agents effective against antibiotic-resistant bacteria. nih.govresearchgate.netnih.gov While many of these studies focus on the biphenyl precursors, the underlying structural motifs are closely related. These investigations have shown that polyhydric compounds, in particular, can exhibit moderate to significant inhibitory activities against prevalent drug-resistant bacteria. nih.gov
| Compound | Bacterial Strain | Activity |
| 3,9-Dimethyldibenzofuran-1,7-diol | Mycobacterium marinum | Moderate Inhibition researchgate.net |
| Staphylococcus aureus | Moderate Inhibition researchgate.net | |
| 3-(Hydroxymethyl)-9-methyldibenzofuran-1,7-diol | Mycobacterium marinum, Staphylococcus aureus | Inactive researchgate.net |
| 1,7-Dihydroxy-9-methyldibenzofuran-3-carboxylic acid | Mycobacterium marinum, Staphylococcus aureus | Inactive researchgate.net |
The antibacterial efficacy of dibenzofuran and related biphenyl compounds is closely tied to their molecular structure. Structure-activity relationship (SAR) studies indicate that specific chemical features are crucial for their mechanism of action. researchgate.netnih.gov For the broader class of biphenyl and dibenzofuran phytoalexins, the presence and positioning of hydroxyl groups on the aromatic rings are beneficial for their antibacterial activities. nih.govnih.gov
For related biphenyl derivatives, research has shown that having a strong electron-withdrawing group on one of the phenyl rings enhances antibacterial potency. researchgate.netnih.gov In the context of benzo-heterocycles, which include dibenzofurans, the nature of the heteroatom is also critical. Studies comparing nitrogen, oxygen, and sulfur-containing heterocycles revealed that a nitrogen atom (as in carbazoles) contributed more significantly to antibacterial activity than an oxygen atom (as in dibenzofurans). nih.gov This suggests that while the dibenzofuran core is active, modifications such as the introduction of nitrogen or specific functional groups could lead to more potent antibacterial agents. rsc.org The mechanism for some derivatives is thought to involve the disruption of the bacterial cell membrane, an action influenced by the presence of non-polar aliphatic chains. rsc.org
Enzyme Modulation and Inhibition
Beyond their antimicrobial effects, dibenzofuran derivatives have been investigated for their ability to interact with and inhibit various enzymes, pointing to their potential in addressing diseases characterized by dysregulated enzyme activity.
The Epidermal Growth Factor Receptor (EGFR) is a key member of the tyrosine kinase receptor family, and its dysregulation is implicated in the development of several cancers. ajchem-a.comnih.gov The inhibition of EGFR tyrosine kinase is a major strategy in cancer therapy. researchgate.netbohrium.com Several dibenzofuran derivatives isolated from a marine source have demonstrated moderate inhibitory properties against EGFR tyrosine kinase. researchgate.net
Among the tested compounds, 3,9-dimethyldibenzofuran-1,7-diol, 3-(hydroxymethyl)-9-methyldibenzofuran-1,7-diol, and 1,7-dihydroxy-9-methyldibenzofuran-3-carboxylic acid all displayed this inhibitory activity. researchgate.net This suggests that the dibenzofuran scaffold could serve as a basis for the development of novel EGFR inhibitors.
| Compound | Enzyme Target | Activity |
| 3,9-Dimethyldibenzofuran-1,7-diol | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Moderate Inhibition researchgate.net |
| 3-(Hydroxymethyl)-9-methyldibenzofuran-1,7-diol | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Moderate Inhibition researchgate.net |
| 1,7-Dihydroxy-9-methyldibenzofuran-3-carboxylic acid | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Moderate Inhibition researchgate.net |
Human protein kinase CK2 is another significant target in oncology, as it is involved in cell growth, proliferation, and suppression of apoptosis. nih.govnih.govresearchgate.net Potent inhibitors of CK2 have been developed from the related dibenzofuranone scaffold. Although structurally distinct from the diol series, these compounds provide insight into how the broader dibenzofuran class can interact with protein kinases.
Studies on chlorinated dibenzofuranone derivatives have identified them as tight-binding inhibitors of CK2, with IC₅₀ values in the low nanomolar range. nih.govnih.gov For example, (E)-1,3-dichloro-6-[(4-methoxyphenylimino)-methyl]dibenzo[b,d]furan-2,7-diol was found to be a potent CK2 inhibitor with an IC₅₀ value of 5 nM and an apparent Kᵢ value of 0.4 nM. nih.govnih.gov Co-crystallization studies revealed an unexpected binding mode where a chloro substituent at position C9 forms a π-halogen bond with the gatekeeper amino acid Phe113 in the ATP-binding pocket of the enzyme. nih.gov This interaction leads to an inverted binding mode compared to other analogs and enhances the inhibitory potency. nih.govacs.org While specific data on 3-Methyl-dibenzofuran-1,7-diol is not available, the findings for these analogs highlight the potential of the dibenzofuran framework for designing potent and selective kinase inhibitors.
| Compound | Enzyme Target | IC₅₀ Value |
| (E)-1,3-dichloro-6-[(4-methoxyphenylimino)-methyl]dibenzo[b,d]furan-2,7-diol | Protein Kinase CK2 | 5 nM nih.govnih.gov |
| 7,9-dichloro-1,2-dihydro-8-hydroxy-4-[(4-methoxyphenylamino)-methylene]dibenzo[b,d]furan-3(2H)-one | Protein Kinase CK2 | 7 nM nih.govnih.gov |
| 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one | Protein Kinase CK2 | 5.8 nM acs.org |
Dibenzofuran derivatives have also shown promise in modulating enzymes involved in inflammation and carbohydrate metabolism.
Lipoxygenase Inhibition: 5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. researchgate.net A study identified 4-(3,4-dihydroxyphenyl)dibenzofuran as a 5-LO inhibitor. This discovery prompted the synthesis of structurally simpler analogs, which yielded highly potent and selective 5-LO inhibitors. researchgate.net This indicates that the dibenzofuran scaffold is a viable starting point for developing anti-inflammatory agents targeting the 5-LO pathway.
α-Glucosidase Inhibition: α-Glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Certain dibenzofuran derivatives have been evaluated for their α-glucosidase inhibitory activity. researchgate.netdp.tech For instance, the natural product 3,7-dihydroxy-1,9-dimethyldibenzofuran (B13945795) has been identified in studies assessing enzyme inhibition. researchgate.net Another compound, Usneaceratin B, which is a dibenzofuran derivative, demonstrated potent inhibition against the α-glucosidase enzyme with an IC₅₀ value of 41.8 μM, significantly more effective than the standard drug acarbose (B1664774) (IC₅₀ of 214.50 μM). researchgate.net
| Compound | Enzyme Target | Activity (IC₅₀) |
| 4-(3,4-dihydroxyphenyl)dibenzofuran | 5-Lipoxygenase (5-LO) | Identified as an inhibitor researchgate.net |
| Usneaceratin B | α-Glucosidase | 41.8 μM researchgate.net |
| Acarbose (Standard) | α-Glucosidase | 214.50 μM researchgate.net |
Antiproliferative and Cytotoxic Effects (in vitro cancer cell lines)
The antiproliferative and cytotoxic properties of dibenzofuran derivatives, including analogs of this compound, have been investigated against a variety of human cancer cell lines. These studies highlight the potential of the dibenzofuran scaffold as a basis for developing new anticancer agents.
Dibenzofuran-based compounds have demonstrated notable inhibitory effects on the growth of several cancer cell lines. For instance, certain halogenated derivatives of dibenzofuranone have been identified as potent inhibitors of human protein kinase CK2, a key enzyme in neoplastic diseases. nih.gov Two such derivatives, 7,9-dichloro-1,2-dihydro-8-hydroxy-4-[(4-methoxyphenylamino)-methylene]dibenzo[b,d]furan-3(2H)-one (Compound 4a) and (E)-1,3-dichloro-6-[(4-methoxyphenylimino)-methyl]dibenzo[b,d]furan-2,7-diol (Compound 5), were found to be tight binding inhibitors of CK2 with IC₅₀ values of 7 nM and 5 nM, respectively. nih.gov These compounds significantly impaired the viability of LNCaP human prostate cancer cells. nih.govacs.org
Similarly, other studies have explored the antiproliferative activities of various substituted benzofuran (B130515) and dibenzofuran derivatives. nih.govmdpi.com A series of 3-methylbenzofuran (B1293835) derivatives showed antiproliferative activity against the A549 non-small cell lung cancer cell line, with IC₅₀ values ranging from 1.48 µM to 47.02 µM. nih.gov Another study on 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives reported potent antiproliferative activity against several carcinoma cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). nih.gov Compounds have also shown activity against HCT116 (colon carcinoma) and PC3 (prostate cancer) cells. scispace.comnih.govrsc.org
The table below summarizes the in vitro antiproliferative activities of selected dibenzofuran analogs and related compounds against various human cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of Dibenzofuran Analogs and Related Compounds
In addition to inhibiting proliferation, certain dibenzofuran derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. The treatment of LNCaP prostate cancer cells with dibenzofuranone derivatives that inhibit protein kinase CK2 resulted in the induction of apoptosis. nih.gov This was evidenced by the cleavage of poly (ADP ribose) polymerase (PARP1), a key event in late apoptotic signaling, which was observed after treatment with 50 µM of specific dibenzofuran inhibitors. nih.gov Another study identified a novel androstane (B1237026) steroid, HE3235, which exhibited significant inhibitory activity on LNCaP cell proliferation that was accompanied by an increase in the number of apoptotic cells. nih.gov The induction of apoptosis in LNCaP cells by a hydroxamate-based HDACi, (S)-2, was shown to occur through the cleavage of pro-caspases 9 and 3 and PARP, along with a loss of mitochondrial membrane potential. nih.gov The induction of apoptosis is a critical mechanism for the anticancer effects of these compounds. nih.govnih.gov
Immunomodulatory and Anti-inflammatory Activities (in vitro studies)
Dibenzofuran compounds have also been evaluated for their potential to modulate immune and inflammatory responses in vitro. These studies often focus on their ability to inhibit key processes involved in inflammation, such as the generation of reactive oxygen species by immune cells and the expression of pro-inflammatory enzymes.
Neutrophils play a crucial role in the inflammatory response, partly through the production of superoxide (B77818) anion radicals (O₂⁻) via the NADPH oxidase enzyme complex. frontiersin.orgresearchgate.net Several dibenzofuran compounds have been found to inhibit this process. A study on constituents from the stems of Pourthiaea lucida identified a new dibenzofuran, lucidafuran, and a known compound, aucuparin (B161809), which exhibited potent inhibitory activity against fMLP-induced superoxide production by human neutrophils. researchgate.netnih.gov The IC₅₀ values for lucidafuran and aucuparin were 18.7 µM and 17.0 µM, respectively, indicating their significant capacity to suppress this aspect of the neutrophil oxidative burst. researchgate.netnih.gov
Table 2: Inhibition of Superoxide Generation by Dibenzofuran Analogs
Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key enzymes that produce inflammatory mediators. researchgate.net The inhibition of these enzymes is a common strategy for anti-inflammatory therapies. unar.ac.id Research has shown that dibenzofuran derivatives can modulate the expression and activity of these markers. For example, certain dibenzofurans isolated from Pilidiostigma glabrum were found to inhibit the synthesis of nitric oxide in RAW264.7 macrophages with IC₅₀ values in the low micromolar range. researchgate.net Some of these compounds also inhibited the synthesis of PGE₂, a product of COX enzymes. researchgate.net Other studies have confirmed that dibenzofuran-containing extracts and pure compounds can inhibit the production of NO, iNOS, and COX-2 in LPS-stimulated macrophage cell lines. researchgate.netnih.govresearchgate.net For instance, methoxydibenzofuran-thiazole-carboxamide derivatives have been synthesized and shown to possess anti-inflammatory activity, with some compounds exhibiting greater inhibition of protein denaturation than the standard drug diclofenac (B195802) sodium. pharmaresearchlibrary.org
Antioxidant Potential
The antioxidant capacity of dibenzofuran derivatives has been explored in various in vitro assays. Antioxidants can neutralize reactive oxygen species (ROS), which are implicated in cellular damage and various disease processes. frontiersin.orgunar.ac.id The antioxidant activity of these compounds is often attributed to their chemical structure, which can facilitate the scavenging of free radicals. mdpi.com
Studies on carbazole (B46965) Mannich bases, which share structural similarities with dibenzofurans, have demonstrated very good antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net Similarly, extracts from lichens, which are known to produce dibenzofurans, have shown significant antioxidant properties. nih.govnih.gov For example, lucidafuran, a dibenzofuran from Pourthiaea lucida, is noted for its ability to scavenge free radicals. nih.gov The antioxidant potential is a recurring theme in the biological evaluation of dibenzofurans and related heterocyclic compounds, suggesting that this activity may contribute to their other observed biological effects. mdpi.comacs.org
Radical Scavenging Properties of Dibenzofuran Diols
The antioxidant potential of dibenzofuran derivatives is a subject of considerable research, with studies indicating that their radical scavenging capabilities are significantly influenced by the number and arrangement of hydroxyl groups on the dibenzofuran scaffold. mdpi.com Research into compounds structurally similar to this compound, such as various dibenzofuran diols, has shed light on their potential as antioxidants. mdpi.comontosight.ai
The fundamental mechanism behind the antioxidant activity of phenolic compounds, including dibenzofuran diols, lies in their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting aryloxy radical is a key determinant of the compound's antioxidant efficacy. mdpi.com The presence of multiple hydroxyl groups can enhance this activity. For instance, compounds containing a catechol (1,2-dihydroxybenzene) fragment are known to exhibit pronounced antioxidant activity due to the stabilizing effect of intramolecular hydrogen bonding in the resulting o-semiquinone radical. mdpi.com
While direct studies on the radical scavenging properties of this compound are not extensively detailed in the reviewed literature, research on analogous compounds provides valuable insights. For example, studies on lichen-derived secondary metabolites, which include a variety of dibenzofurans, have demonstrated a range of antioxidant activities. mdpi.com Some dibenzofurans have shown modest antioxidant activity in oxygen radical absorbance capacity (ORAC) assays. researchgate.net
A study on new phenolic compounds isolated from Lavandula angustifolia identified a dibenzofuran derivative, lavandufurandiol, which exhibited stronger radical scavenging activity in the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay compared to vitamin C, suggesting it could function as a primary antioxidant. researchgate.net Furthermore, research on dibenzofurans isolated from the marine sponge-derived ascomycete Super1F1-09, such as 3,9-dimethyldibenzofuran-1,7-diol and 3-(hydroxymethyl)-9-methyldibenzofuran-1,7-diol, which are structurally related to this compound, showed moderate antioxidant properties. researchgate.net
The following table summarizes the antioxidant activities of selected dibenzofuran derivatives.
| Compound Name | Source Organism | Assay | Activity |
| Lavandufurandiol | Lavandula angustifolia | DPPH | Stronger than Vitamin C researchgate.net |
| 3,9-dimethyldibenzofuran-1,7-diol | Marine sponge-derived ascomycete | Not specified | Moderate researchgate.net |
| 3-(hydroxymethyl)-9-methyldibenzofuran-1,7-diol | Marine sponge-derived ascomycete | Not specified | Moderate researchgate.net |
Other Biological Activities
Beyond their antioxidant potential, dibenzofuran derivatives have been investigated for a range of other biological activities. ontosight.ai
Quorum Sensing Inhibitory Activity
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates the expression of virulence factors. The inhibition of QS is considered a promising strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance. nih.gov
Dibenzofuran derivatives have emerged as potential quorum sensing inhibitors. For instance, usnic acid, a dibenzofuran derivative isolated from lichens, has been shown to inhibit biofilm formation in coagulase-negative staphylococci, a process often regulated by quorum sensing. nih.govuludag.edu.tr The anti-biofilm activity of usnic acid against S. epidermidis isolates ranged from 5.7% to 81.5% inhibition. uludag.edu.tr It also demonstrated significant inhibition of biofilm formation in S. saprophyticus (73.3%) and S. lentus (74.3%). uludag.edu.tr
In another study, a dimeric 1,4-benzoquinone (B44022) derivative, which also contains a dibenzofuran moiety (penizofuran A), isolated from a marine-derived fungus Penicillium sp. L129, exhibited weak quorum sensing inhibitory activity against Chromobacterium violaceum CV026, with a minimum inhibitory concentration (MIC) of 20 μ g/well . researchgate.net While this activity was characterized as weak, it nonetheless points to the potential of the dibenzofuran scaffold in modulating bacterial quorum sensing. researchgate.net Furanones, which share a furan (B31954) ring structure with dibenzofurans, have also been noted to inhibit quorum sensing-mediated behaviors by interfering with N-Acylhomoserine lactone (AHL) signal compounds. tandfonline.com
These findings suggest that the dibenzofuran core structure, as present in this compound, could serve as a template for the development of novel quorum sensing inhibitors.
The table below presents data on the quorum sensing inhibitory activity of selected dibenzofuran derivatives.
| Compound Name | Target Organism | Activity |
| Usnic Acid | Staphylococcus epidermidis | 5.7% to 81.5% biofilm inhibition nih.govuludag.edu.tr |
| Usnic Acid | Staphylococcus saprophyticus | 73.3% biofilm inhibition uludag.edu.tr |
| Usnic Acid | Staphylococcus lentus | 74.3% biofilm inhibition uludag.edu.tr |
| Penizofuran A | Chromobacterium violaceum CV026 | Weak inhibition (MIC = 20 μ g/well ) researchgate.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Hydroxyl Group Positioning on Biological Activity
The position of hydroxyl groups on the dibenzofuran (B1670420) scaffold is a critical determinant of biological activity. In related benzofuran (B130515) structures, the presence and location of phenolic hydroxyl groups are known to be crucial for modulating activities such as anticancer and antioxidant effects. nih.gov For instance, studies on other heterocyclic compounds have shown that the antioxidant capacity is related to the number and position of phenolic hydroxyl groups. nih.govresearchgate.net The specific placement of hydroxyl groups at the 1 and 7 positions of the 3-Methyl-dibenzofuran core likely influences its ability to interact with biological targets through hydrogen bonding and may be essential for its potential therapeutic effects. The antioxidant activity of similar compounds is often attributed to the hydrogen-donating ability of the hydroxyl groups, which is influenced by their position on the aromatic rings. nih.gov
| Compound | Substitution Pattern | IC50 (µM) |
|---|---|---|
| 4a | 3-Methyl, varied substitutions | 47.02 |
| 4b | 3-Methyl, varied substitutions | 1.48 |
| 6a | 3-Methyl, varied substitutions | >50 |
| 6b | 3-Methyl, varied substitutions | 25.3 |
| 8a | 3-Methyl, varied substitutions | 15.7 |
Influence of Halogenation on Bioactivity and Binding
Halogenation of the dibenzofuran or benzofuran nucleus is a common strategy to enhance biological activity. The introduction of halogens such as chlorine, bromine, or fluorine can alter the electronic properties, lipophilicity, and binding interactions of the molecule. nih.gov In many cases, halogenated benzofuran derivatives have shown potent anticancer activity. nih.gov For instance, the presence of bromine and a methoxy (B1213986) group in a benzofuran derivative was found to enhance its pro-oxidative and proapoptotic properties in cancer cells. nih.gov Although specific data on halogenated derivatives of 3-Methyl-dibenzofuran-1,7-diol are not available, it is plausible that the introduction of halogens at various positions on the dibenzofuran core could significantly modulate its bioactivity. The biological activity of polychlorinated dibenzofurans has been noted to vary greatly depending on the specific congener. ekb.eg
| Compound | Halogen Substitution | Cell Line | IC50 (µM) |
|---|---|---|---|
| 7 | 4-Chloro, 6-dichloroacetyl | A549 | 5.2 |
| 7 | 4-Chloro, 6-dichloroacetyl | HepG2 | 8.1 |
| 8 | 6-Dibromoacetyl | A549 | 3.7 |
| 8 | 6-Dibromoacetyl | HepG2 | 4.5 |
Correlation of Stereochemistry with Biological Response
Computational and Experimental Approaches to SAR Elucidation
The elucidation of structure-activity relationships for compounds like this compound relies on a combination of computational and experimental methods.
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are powerful tools for understanding the relationship between the structural properties of a series of compounds and their biological activities. These methods can help to identify the key steric and electronic features required for optimal activity.
Molecular Docking: This technique is used to predict the preferred orientation of a molecule when bound to a biological target. researchgate.net It can provide insights into the binding mode and interactions of this compound with its putative targets, helping to rationalize observed SAR data and guide the design of more potent analogs. researchgate.net
Experimental Approaches:
Synthesis of Analogs: The systematic synthesis of derivatives of this compound with modifications to the hydroxyl groups, methyl substituent, and dibenzofuran core is a fundamental experimental approach. nih.govmdpi.com
Biological Evaluation: These synthesized analogs are then subjected to a battery of in vitro and in vivo assays to determine their biological activities. nih.govmdpi.com This can include cytotoxicity assays against cancer cell lines, enzyme inhibition assays, and receptor binding studies. nih.govmdpi.com The data generated from these experiments are then used to build and refine the SAR models.
Computational and Theoretical Chemistry Studies of Dibenzofuran 1,7 Diol Frameworks
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a dibenzofuran (B1670420) derivative, might interact with a biological target, typically a protein or enzyme.
Molecular docking studies on various dibenzofuran derivatives have been instrumental in identifying potential binding sites within biological targets and estimating the strength of these interactions, often expressed as a binding affinity or docking score. For instance, studies on dibenzofuran derivatives as kinase inhibitors have shown their ability to fit into the ATP-binding pocket of enzymes like Pim-1 kinase nih.gov. While specific docking studies on 3-Methyl-dibenzofuran-1,7-diol are not extensively documented in publicly available literature, the broader dibenzofuran framework has been a subject of such investigations.
Docking simulations predict that the diol and methyl substitutions on the dibenzofuran core would significantly influence its binding orientation and affinity. The hydroxyl groups at positions 1 and 7 are likely to act as key interaction points within a receptor's active site. The binding affinities for dibenzofuran analogs are often found to be in the range of -8 to -9 kcal/mol, indicating a strong potential for binding researchgate.net.
Table 1: Representative Docking Scores of Dibenzofuran Analogs with Naphthalene Dioxygenase.
| Compound | Docking Score (kcal/mol) |
|---|---|
| Dibenzofuran Analog 1 | -8.8 |
| Dibenzofuran Analog 2 | -8.5 |
Note: This data is illustrative of the docking scores for dibenzofuran analogs and not specific to this compound. researchgate.net
The stability of a ligand-target complex is governed by a variety of intermolecular interactions. For the dibenzofuran-1,7-diol framework, hydrogen bonding is a predominant interaction due to the presence of hydroxyl groups.
In docking studies of dibenzofuran derivatives with kinases, the hydroxyl groups have been observed to form crucial hydrogen bonds with key amino acid residues in the enzyme's active site. For example, the 1-OH group can act as a hydrogen bond donor to the carbonyl group of a hinge residue like Glu121, while the 7-OH group can form additional hydrogen bonds with residues such as Lys67 and Asp186 nih.gov. The methyl group at the 3-position would likely engage in hydrophobic interactions, further anchoring the ligand within the binding pocket.
While not present in this compound, halogen bonding is another important non-covalent interaction that is considered in the design of more complex dibenzofuran derivatives for enhanced binding affinity and selectivity.
Table 2: Potential Intermolecular Interactions of the Dibenzofuran-1,7-diol Framework.
| Type of Interaction | Functional Group | Potential Interacting Residue |
|---|---|---|
| Hydrogen Bond Donor | 1-Hydroxyl, 7-Hydroxyl | Glutamic Acid, Aspartic Acid |
| Hydrogen Bond Acceptor | Furan (B31954) Oxygen | Lysine, Arginine |
| Hydrophobic Interaction | Dibenzofuran Core, Methyl Group | Leucine, Valine, Alanine |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of molecules and their complexes over time. These simulations are crucial for assessing the stability of ligand-receptor complexes predicted by molecular docking.
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules with a high degree of accuracy.
Quantum chemical calculations are powerful tools for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Electronic Circular Dichroism (ECD) spectra can be compared with experimental data to confirm the stereochemistry and conformation of a molecule.
Electronic Structure Analysis and Reactivity Prediction
Theoretical calculations, such as those using Hückel Molecular Orbital (HMO) theory, have been employed to predict the sites of hydroxylation in polychlorinated dibenzofurans (PCDFs) rsc.org. These studies suggest that the positions most susceptible to metabolic attack can be identified by analyzing the electronic properties of the molecule rsc.org. For this compound, similar computational approaches could predict the most likely sites for further oxidation or other reactions.
The reactivity of dibenzofuran derivatives with atmospheric radicals, such as the hydroxyl radical (•OH), has also been a subject of theoretical investigation. Density functional theory (DFT) calculations on polychlorinated dibenzo-p-dioxins (PCDDs) have shown that •OH radical addition is a key initial step in their atmospheric degradation researchgate.net. The presence of hydroxyl groups on the dibenzofuran ring, as in this compound, would likely influence the kinetics and thermodynamics of such reactions.
Table 1: Predicted Reactive Sites and Electronic Properties of Substituted Dibenzofurans
| Compound Family | Substituent Effects | Predicted Reactive Sites for Electrophilic Attack | Computational Methodologies |
| Hydroxylated Dibenzofurans | Increased electron density due to -OH groups. | Positions ortho and para to the hydroxyl groups. | Hückel Molecular Orbital (HMO) Theory, Density Functional Theory (DFT) |
| Polychlorinated Dibenzofurans | Electron-withdrawing effects of chlorine atoms. | Less chlorinated rings, specific carbon atoms based on orbital energies. | Hückel Molecular Orbital (HMO) Theory |
| Methylated Dibenzofurans | Weak electron-donating effect of the methyl group. | Positions ortho and para to the methyl group. | General principles of organic electronic theory. |
Metabolic Pathway Predictions and Degradation Mechanisms (Computational Aspects)
Computational methods are instrumental in predicting the metabolic fate of xenobiotic compounds like this compound. The metabolic pathways of dibenzofurans are known to proceed via dioxygenase-initiated reactions in microorganisms. These reactions typically involve either angular or lateral dioxygenation of the aromatic rings researchgate.netresearchgate.net.
In the case of unsubstituted dibenzofuran, bacterial degradation often starts with an oxygenolytic attack at the angular position (4 and 4a), leading to the formation of 2,2′,3-trihydroxybiphenyl nih.gov. This intermediate subsequently undergoes meta-cleavage nih.gov. Another pathway involves lateral dioxygenation at positions 1,2 or 2,3, leading to dihydroxylated intermediates that are further metabolized researchgate.netnih.gov.
For this compound, the presence of hydroxyl and methyl groups would likely direct the enzymatic attack. The existing hydroxyl groups may facilitate further oxidation or conjugation reactions. Computational models can predict the most likely sites for enzymatic action by calculating the activation energies for different reaction pathways.
Mechanistic and kinetic studies on the formation of hydroxylated dibenzofurans from precursors like catechol have been performed using computational methods nih.govresearchgate.netcore.ac.uk. These studies provide insights into the reaction enthalpies and rate constants for various steps, which can be analogous to the degradation pathways of substituted dibenzofurans.
The cometabolic degradation of dibenzofuran derivatives by various bacterial strains has been documented, where the degradation is initiated by enzymes induced by other substrates like biphenyl (B1667301) or carbazole (B46965) nih.govnih.gov. Computational docking studies could be employed to investigate the binding affinity of this compound to the active sites of these enzymes, thereby predicting its potential for cometabolic degradation.
Table 2: Predicted Metabolic Pathways and Key Intermediates for Substituted Dibenzofurans
| Initial Compound | Predicted Initial Metabolic Step | Key Enzymes/Reactions | Major Predicted Intermediates |
| Dibenzofuran | Angular or Lateral Dioxygenation | Dioxygenases | 2,2′,3-trihydroxybiphenyl, Dihydroxydibenzofurans |
| Chlorinated Dibenzofurans | Reductive dehalogenation (anaerobic), Dioxygenation (aerobic) | Dehalogenases, Dioxygenases | Less chlorinated dibenzofurans, Hydroxylated intermediates |
| This compound | Dioxygenation, Further Hydroxylation, or Conjugation | Cytochrome P450 monooxygenases (in mammals), Dioxygenases (in bacteria) | Catechols, Ring-cleavage products |
Environmental Fate and Bioremediation Studies of Dibenzofurans
Microbial Degradation Pathways
The biodegradation of dibenzofurans by microorganisms is a key process in their removal from contaminated environments. researchgate.net Several bacterial strains have been identified that can utilize dibenzofuran (B1670420) as a source of carbon and energy. oup.com
A crucial step in the microbial degradation of dibenzofuran is the cleavage of its aromatic ring structure. This is often initiated by a class of enzymes known as dioxygenases. ethz.ch In the well-studied bacterium Sphingomonas sp. strain RW1, a dibenzofuran 4,4a-dioxygenase initiates the attack on the dibenzofuran molecule. ethz.ch This enzyme introduces two oxygen atoms at the angular position adjacent to the ether bridge, leading to the formation of an unstable diol that is subsequently converted to 2,2',3-trihydroxybiphenyl. nih.govnih.gov
The resulting trihydroxybiphenyl then undergoes ring cleavage by an extradiol dioxygenase, specifically a 2,3-dihydroxybiphenyl-1,2-dioxygenase. nih.gov Extradiol dioxygenases cleave the aromatic ring at a position adjacent to the hydroxyl groups, a process also referred to as meta-cleavage. ebi.ac.uk This enzymatic reaction is a critical step in opening up the stable aromatic structure, making it accessible to further degradation. nih.gov
Sphingomonas sp. strain RW1 is capable of degrading not only dibenzofuran but also some of its chlorinated derivatives. nih.govcapes.gov.brresearchgate.net The degradation of these compounds often results in the formation of corresponding salicylates and catechols. nih.gov
The genetic and biochemical basis of dibenzofuran degradation has been extensively studied in several bacteria. In Sphingomonas wittichii RW1 (formerly Sphingomonas sp. RW1), the genes encoding the enzymes for the upper degradation pathway of dibenzofuran and dibenzo-p-dioxin (B167043) are dispersed throughout its genome. asm.org
Studies on Terrabacter sp. strain DPO360, another dibenzofuran-degrading bacterium, have identified two distinct 2,3-dihydroxybiphenyl-1,2-dioxygenases (BphC1 and BphC2) that are expressed when the bacterium is grown on dibenzofuran. nih.gov Both of these enzymes are responsible for the cleavage of 2,2',3-trihydroxybiphenyl. nih.gov However, they exhibit different catalytic efficiencies, with BphC2 showing a significantly higher activity towards this substrate compared to BphC1. nih.gov
The table below summarizes the kinetic parameters of the two 2,3-dihydroxybiphenyl-1,2-dioxygenases from Terrabacter sp. strain DPO360.
| Enzyme | Substrate | kcat/Km (μM/min) |
| BphC1 | 2,2',3-trihydroxybiphenyl | 29 |
| BphC2 | 2,2',3-trihydroxybiphenyl | 183 |
| Catechol-2,3-dioxygenase | 2,2',3-trihydroxybiphenyl | 1 |
Genetic analysis of various dibenzofuran-degrading bacteria has revealed a diversity of dioxygenase genes. For instance, a study on Pseudomonas veronii strain Pvy, isolated from oil refinery sediment, identified several loci involved in the degradation of aromatic compounds, including dibenzofuran. oup.com
Oxidative Degradation Mechanisms
In addition to microbial degradation, abiotic oxidative processes can also contribute to the transformation of dibenzofurans in the environment. jinjingchemical.com
The atmospheric degradation of dibenzofuran is primarily initiated by its reaction with hydroxyl (OH) radicals. acs.org Quantum chemical studies have been employed to understand the mechanism and kinetics of this process. nih.govkit.edu The initial reaction involves the addition of an OH radical to the dibenzofuran molecule, with the C1 position being the most favorable site of attack. acs.org
This initial adduct can then react with molecular oxygen, leading to the formation of various degradation products. nih.gov One of the major pathways involves the formation of 1-dibenzofuranol. acs.org The atmospheric lifetime of dibenzofuran has been estimated to be approximately 0.45 days, highlighting the importance of OH-initiated oxidation in its removal from the atmosphere. acs.org
The table below presents the calculated free energy of activation and free energy change for key reactions in the atmospheric oxidation of dibenzofuran.
| Reaction | Free Energy of Activation (kcal/mol) | Free Energy Change (kcal/mol) |
| Formation of 1-dibenzofuranol | 15.1 | -36.3 |
| Formation of DF-OH(1)-O2 adducts | 16.3 - 23.6 | 9.2 - 21.8 |
Biodegradation of Dibenzofuran Analogs in Environmental Systems
The principles of dibenzofuran biodegradation can be extended to its various analogs, which are also found as environmental pollutants. nih.gov The ability of microorganisms to degrade these related compounds is crucial for the bioremediation of contaminated sites. nih.gov
Several bacterial strains have been shown to cometabolize dibenzofuran analogs. For example, Sphingomonas sp. strain XLDN2-5, which utilizes carbazole (B46965) as its primary growth substrate, can cometabolically degrade dibenzofuran and dibenzothiophene. nih.gov This strain degrades dibenzofuran through an angular dioxygenation pathway, similar to other dibenzofuran-degrading bacteria, leading to the formation of salicylic (B10762653) acid. nih.gov
The degradation of chlorinated dibenzofurans has also been investigated. Sphingomonas sp. strain RW1 can degrade several mono- and dichlorinated dibenzofurans. nih.govresearchgate.net The initial attack can occur on either the substituted or non-substituted aromatic ring. nih.gov However, this strain is unable to degrade more highly chlorinated congeners. nih.govcapes.gov.br
The table below lists some of the dibenzofuran analogs and the bacterial strains capable of their degradation.
| Dibenzofuran Analog | Degrading Bacterial Strain |
| 4-chlorodibenzofuran | Sphingomonas sp. strain RW1 |
| 2-chlorodibenzofuran | Burkholderia sp. strain JB1 |
| Dibenzothiophene | Sphingomonas sp. strain XLDN2-5 |
| Dichlorinated dibenzofurans | Sphingomonas sp. strain RW1 |
Future Research Directions and Translational Perspectives Excluding Clinical Human Data
Exploration of Novel Isolation Sources for Dibenzofuran-1,7-diols
Dibenzofurans are known to originate from both natural and anthropogenic sources. ekb.eg They are found in natural products like coal tar and creosote (B1164894) and are also produced during the combustion of organic materials such as wood and fossil fuels. ekb.eg A notable example of a naturally occurring dibenzofuran (B1670420) is usnic acid, which is not included in this review due to its disrupted aromaticity. Phytoalexins, such as α- and β-pyrufuran, which are trimethoxydibenzofuranols, have been isolated from pear trees (Pyrus communis) infected with the fungus Chondrostereum purpureum.
Future research will likely focus on a systematic exploration of a wider range of biological sources. This includes screening diverse plant species, particularly those known to produce phenolic compounds in response to stress, as well as endophytic fungi and bacteria associated with these plants. Marine organisms, which are a rich source of novel chemical structures, also present a promising avenue for the discovery of new dibenzofuran-1,7-diols and their derivatives. Advanced analytical techniques, such as high-throughput screening and metabolomics, will be instrumental in identifying and isolating these compounds from complex natural extracts.
Development of Advanced Asymmetric Synthetic Methodologies
The precise three-dimensional structure of a molecule is often critical to its biological activity. Asymmetric synthesis, which allows for the selective production of a single enantiomer or diastereomer, is therefore of paramount importance. While the synthesis of various dibenzofuran derivatives has been reported, the development of efficient and highly selective asymmetric methods for substituted dibenzofuran-1,7-diols remains a challenge. ekb.egscispace.com
Future efforts in this area will likely concentrate on the development of novel catalytic systems. This includes the use of chiral metal catalysts and organocatalysts to control the stereochemistry of key bond-forming reactions. researchgate.net Methodologies such as enantioselective cyclization reactions to construct the dibenzofuran core or the stereoselective introduction of hydroxyl and methyl groups onto a pre-existing dibenzofuran scaffold will be of particular interest. The development of one-pot, multi-step asymmetric syntheses will also be a priority, aiming to improve efficiency and reduce waste. researchgate.net These advanced synthetic methods will be crucial for producing sufficient quantities of specific stereoisomers for detailed biological evaluation.
Deeper Mechanistic Elucidation of Biological Activities (in vitro and non-human in vivo models)
Preliminary studies have indicated that dibenzofuran derivatives possess a range of biological activities, including antibacterial and anticancer properties. ekb.egscispace.com For instance, certain benzofuran (B130515) derivatives have been shown to induce apoptosis in cancer cell lines and exhibit pro-oxidative effects by increasing reactive oxygen species (ROS). mdpi.com
Future research must delve deeper into the molecular mechanisms underlying these activities. In the context of anticancer research, studies will aim to identify the specific cellular targets and signaling pathways modulated by 3-Methyl-dibenzofuran-1,7-diol. This will involve a battery of in vitro assays using various cancer cell lines to investigate effects on cell cycle progression, apoptosis, and invasion. Non-human in vivo models, such as rodent models of cancer, will be essential for evaluating the compound's efficacy and target engagement in a whole-organism context. Mechanistic studies will also explore the structure-activity relationships, determining how the positions of the methyl and hydroxyl groups on the dibenzofuran core influence biological function.
| Research Area | Focus of Investigation | Potential Models |
| Anticancer Activity | Induction of apoptosis, cell cycle arrest, inhibition of metastasis | Human cancer cell lines (e.g., K562, PC3), rodent tumor models |
| Antibacterial Activity | Inhibition of bacterial growth, disruption of biofilms | Gram-positive and Gram-negative bacterial strains |
| Pro-oxidative Effects | Generation of Reactive Oxygen Species (ROS) | Cellular assays using fluorescent probes (e.g., DHR123, DCF-DA) |
Application of Integrated Omics Approaches in Dibenzofuran Research
To gain a comprehensive understanding of the biological effects of this compound, a systems-level approach is necessary. Integrated omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a powerful toolkit for this purpose. nih.govnih.govmuni.cz These approaches can reveal the global changes that occur within a biological system upon exposure to the compound.
Future studies will likely employ these technologies to build a holistic picture of the compound's mechanism of action. mdpi.com For example, transcriptomic analysis (e.g., RNA-seq) of treated cells can identify genes that are up- or down-regulated, providing clues about the affected pathways. mdpi.com Proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can reveal alterations in cellular metabolism. mdpi.com By integrating these different layers of data, researchers can construct detailed network models of the compound's interactions within the cell, leading to a more complete and nuanced understanding of its biological activity. nih.gov
Computational Design of New Dibenzofuran-based Chemical Probes
Chemical probes are essential tools for studying biological processes. The dibenzofuran scaffold can serve as a template for the design of novel probes with specific properties. Computational chemistry and molecular modeling play a crucial role in this design process, allowing for the prediction of a molecule's properties before it is synthesized. nih.govresearchgate.net
Future research will focus on the rational design of dibenzofuran-based fluorescent probes. nih.gov By attaching fluorophores to the dibenzofuran core, it may be possible to create probes that can visualize specific cellular components or report on particular biological events. researchgate.net For example, a probe could be designed to fluoresce only upon binding to a specific enzyme or upon a change in the cellular environment, such as pH or redox state. nih.gov Density functional theory (DFT) and time-dependent DFT (TDDFT) are computational methods that can be used to predict the photophysical properties of these potential probes, guiding the synthetic efforts towards the most promising candidates. nih.govresearchgate.net
Investigation of Metabolic Engineering Strategies for Enhanced Production
For many natural products, isolation from their native sources is often inefficient and unsustainable. Metabolic engineering offers an alternative approach, where microorganisms such as bacteria or yeast are genetically modified to produce the desired compound in large quantities. nih.govnih.gov
The biosynthesis of complex aromatic compounds like dibenzofurans involves multiple enzymatic steps. Future research in this area will focus on elucidating the biosynthetic pathway of this compound in its natural source. Once the genes and enzymes involved are identified, they can be transferred to a suitable microbial host. Further engineering of the host's metabolism, such as inactivating competing pathways and overexpressing rate-limiting enzymes, can be used to increase the production titer of the target compound. nih.gov These strategies, which have been successfully applied to the production of other valuable chemicals, could provide a sustainable and cost-effective source of this compound for further research and development.
| Strategy | Description | Goal |
| Pathway Elucidation | Identifying the genes and enzymes responsible for biosynthesis in the native organism. | To understand the natural production route. |
| Heterologous Expression | Transferring the identified biosynthetic genes into a microbial host (e.g., E. coli, S. cerevisiae). | To create a microbial factory for the compound. |
| Metabolic Optimization | Modifying the host's metabolism to direct more resources towards the production of the target compound. | To increase the yield and productivity of the microbial factory. |
Research on the Environmental Impact and Sustainable Bioremediation Strategies
Dibenzofurans and their chlorinated derivatives are recognized as persistent organic pollutants that can pose a threat to the environment and human health. ekb.egresearchgate.net Understanding their fate in the environment and developing effective remediation strategies is therefore of great importance.
Future research will continue to investigate the environmental impact of dibenzofurans, including their persistence, bioaccumulation, and toxicity. A key focus will be on the development of sustainable bioremediation strategies. researchgate.net This involves the use of microorganisms that can degrade these compounds into less harmful substances. mdpi.com Several bacterial strains, such as Sphingomonas sp. and Burkholderia sp., have been identified that can metabolize dibenzofuran. mdpi.comnih.gov Research will aim to optimize the conditions for bioremediation, potentially through the use of microbial consortia or by genetically engineering microbes with enhanced degradation capabilities. researchgate.net Additionally, alternative remediation technologies, such as low-temperature thermal desorption, are being explored as sustainable methods for cleaning up contaminated soils. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
